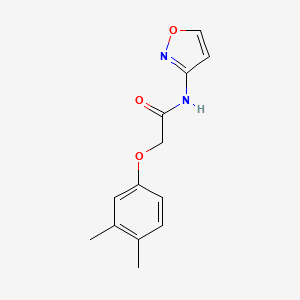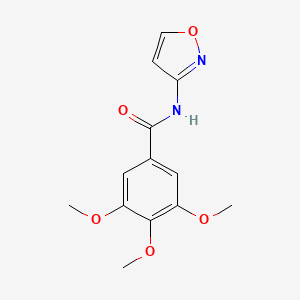![molecular formula C15H17Cl2NO3 B4431091 8-[(2,4-dichlorophenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4431091.png)
8-[(2,4-dichlorophenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane
Descripción general
Descripción
Synthesis Analysis
The synthesis of 8-[(2,4-dichlorophenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane-related compounds often involves multi-step organic reactions. For instance, the synthesis of similar compounds like 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane has been achieved through methods that include recrystallization from ethyl acetate, zone refining, and sublimation under reduced pressure. Single crystals suitable for nonlinear optical applications have been grown using the Bridgman technique, with adjustments in furnace temperature, growth rate, and cooling rate of the crystals (Kagawa et al., 1994).
Molecular Structure Analysis
The molecular structure of similar compounds reveals noncentrosymmetric crystal classes, which are essential for nonlinear optical applications. For example, a study on 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane reported a new crystal form belonging to the orthorhombic P212121 class, with detailed unit-cell dimensions. This structural arrangement allows for the enhancement of nonlinear optical properties due to reduced molecular twisting and increased bending (H. Kagawa et al., 1996).
Chemical Reactions and Properties
The chemical reactions involving this compound and its analogs can be complex, involving acylation, alkylation, and rearrangement processes. The reactivity and selectivity of these reactions can be influenced by various factors, including the choice of base, acyl chloride, and reaction conditions. These chemical reactions contribute to the diverse functionality and potential applications of the compound (Mariola Koszytkowska-Stawińska et al., 2004).
Physical Properties Analysis
The physical properties of this compound and similar compounds, such as melting point, solubility, and crystal morphology, are crucial for their application in nonlinear optical devices. The optimal physical properties are achieved through careful synthesis and purification processes, ensuring the compounds have the desired optical clarity and stability for practical applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interactions with other chemical species, are fundamental for understanding the utility and limitations of this compound in applications beyond nonlinear optics. The compound's behavior in chemical reactions, such as the Castagnoli-Cushman reaction, provides insights into its broader potential in synthetic chemistry (A. Rashevskii et al., 2020).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,4-dichlorophenyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO3/c16-12-2-1-11(13(17)10-12)9-14(19)18-5-3-15(4-6-18)20-7-8-21-15/h1-2,10H,3-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXQPZPEAIMZHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-chlorophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4431010.png)
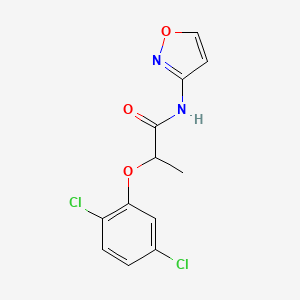



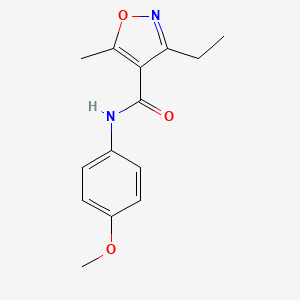
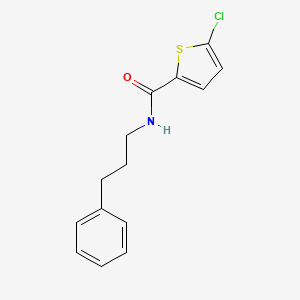
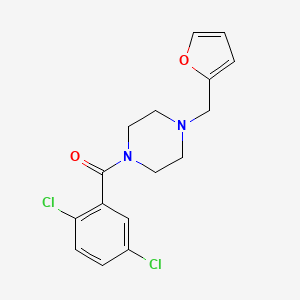

amino]-N-methylpropanamide](/img/structure/B4431080.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-biphenylcarboxamide](/img/structure/B4431088.png)
